Ammonium heptadecanoate

Catalog No.
S13129626
CAS No.
94266-36-1
M.F
C17H37NO2
M. Wt
287.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium heptadecanoate

CAS Number

94266-36-1

Product Name

Ammonium heptadecanoate

IUPAC Name

azanium;heptadecanoate

Molecular Formula

C17H37NO2

Molecular Weight

287.5 g/mol

InChI

InChI=1S/C17H34O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19);1H3

InChI Key

RAMIXRMJVONRPT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)[O-].[NH4+]

Ammonium heptadecanoate, also known as ammonium margarate, is a salt formed from the reaction of heptadecanoic acid (also called margaric acid) and ammonia. Its chemical formula is C17H35NH4O2\text{C}_{17}\text{H}_{35}\text{NH}_4\text{O}_2. This compound appears as a white crystalline solid and is soluble in water, exhibiting properties typical of ammonium salts. Heptadecanoic acid, the fatty acid from which it derives, is a long-chain saturated fatty acid that contributes to the compound's unique properties.

  • Formation Reaction: It is synthesized through the neutralization of heptadecanoic acid with ammonia:
    C17H34O2+NH3C17H35NH4O2\text{C}_{17}\text{H}_{34}\text{O}_2+\text{NH}_3\rightarrow \text{C}_{17}\text{H}_{35}\text{NH}_4\text{O}_2
  • Hydrolysis: In aqueous solutions, ammonium heptadecanoate can undergo hydrolysis, releasing heptadecanoic acid and ammonia:
    C17H35NH4O2+H2OC17H34O2+NH4+\text{C}_{17}\text{H}_{35}\text{NH}_4\text{O}_2+\text{H}_2\text{O}\rightleftharpoons \text{C}_{17}\text{H}_{34}\text{O}_2+\text{NH}_4^+
  • Reactions with Acids: It can react with strong acids to regenerate heptadecanoic acid:
    C17H35NH4++HAC17H34O2+NH4A\text{C}_{17}\text{H}_{35}\text{NH}_4^++\text{HA}\rightarrow \text{C}_{17}\text{H}_{34}\text{O}_2+\text{NH}_4\text{A}
    where HA is a strong acid.

Ammonium heptadecanoate exhibits various biological activities due to its fatty acid component. Long-chain fatty acids like heptadecanoic acid are known for their roles in cellular functions, including:

  • Cell Membrane Structure: Contributing to the integrity and fluidity of cell membranes.
  • Energy Source: Serving as a source of energy through beta-oxidation.
  • Signaling Molecules: Potentially acting as signaling molecules in various metabolic pathways.

Research into the specific biological effects of ammonium heptadecanoate is limited, but its parent fatty acid has been studied for its impact on lipid metabolism and health.

Ammonium heptadecanoate can be synthesized through several methods:

  • Neutralization Reaction: The most common method involves the direct neutralization of heptadecanoic acid with ammonia in an aqueous medium, typically under controlled temperature conditions to ensure complete reaction.
  • Esterification Followed by Ammonolysis: Heptadecanoic acid can first be esterified with an alcohol to form an ester, which can then be reacted with ammonia to yield ammonium heptadecanoate.
  • Fatty Acid Salting: In industrial applications, ammonium salts of fatty acids can be produced by salting out fatty acids from their glycerides using ammonium hydroxide.

Ammonium heptadecanoate has several applications across different fields:

  • Surfactants: Used in the formulation of surfactants due to its amphiphilic nature, making it suitable for use in detergents and emulsifiers.
  • Food Industry: Acts as an emulsifier and stabilizer in food products.
  • Cosmetics: Incorporated into cosmetic formulations for its moisturizing properties.
  • Pharmaceuticals: Used in drug formulations as a stabilizing agent or excipient.

Ammonium heptadecanoate shares similarities with various other ammonium salts derived from fatty acids. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Ammonium laurateC12H25NH4O2\text{C}_{12}\text{H}_{25}\text{NH}_4\text{O}_2Derived from lauric acid; used in cosmetics and food.
Ammonium palmitateC16H33NH4O2\text{C}_{16}\text{H}_{33}\text{NH}_4\text{O}_2Derived from palmitic acid; used as an emulsifier.
Ammonium stearateC18H37NH4O2\text{C}_{18}\text{H}_{37}\text{NH}_4\text{O}_2Derived from stearic acid; used in pharmaceuticals and cosmetics.
Ammonium oleateC18H33NH4O2\text{C}_{18}\text{H}_{33}\text{NH}_4\text{O}_2Derived from oleic acid; acts as a surfactant.

Uniqueness

Ammonium heptadecanoate is unique due to its specific chain length (seventeen carbons), which influences its melting point, solubility, and biological activity compared to shorter or longer-chain fatty acids. Its applications in food and cosmetics highlight its versatility among similar compounds.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

287.282429423 g/mol

Monoisotopic Mass

287.282429423 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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